Cas no 1208220-88-5 (Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylate)

Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate
- Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate
- 1-(Cyano-phenyl-methyl)-piperidine-4-carboxylic acid ethyl ester
- OR300910
- Ethyl 1-[cyano(phenyl)methyl]-piperidine-4-carboxylate
- Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylate
-
- インチ: 1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3
- InChIKey: JHCYDAZKJXDNQS-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CCN(C(C#N)C2C=CC=CC=2)CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 360
- トポロジー分子極性表面積: 53.3
Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM488821-5g |
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate |
1208220-88-5 | 97% | 5g |
$446 | 2022-09-04 | |
TRC | E112960-500mg |
Ethyl 1-[cyano(phenyl)methyl]-piperidine-4-carboxylate |
1208220-88-5 | 500mg |
$ 465.00 | 2022-06-05 | ||
TRC | E112960-250mg |
Ethyl 1-[cyano(phenyl)methyl]-piperidine-4-carboxylate |
1208220-88-5 | 250mg |
$ 280.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799676-1g |
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate |
1208220-88-5 | 98% | 1g |
¥1365.00 | 2024-08-09 | |
Chemenu | CM488821-1g |
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate |
1208220-88-5 | 97% | 1g |
$149 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799676-5g |
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate |
1208220-88-5 | 98% | 5g |
¥4095.00 | 2024-08-09 |
Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylate 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
Ethyl 1-cyano(phenyl)methyl-piperidine-4-carboxylateに関する追加情報
Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate (CAS No. 1208220-88-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate, identified by its CAS number 1208220-88-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, combining a piperidine ring with a cyano and ester substituents, make it a versatile building block for medicinal chemists.
The piperidine core is a common motif in drug design due to its ability to mimic the bioisosteric properties of other heterocyclic systems, such as pyrrolidines and azepanes. This structural flexibility allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making piperidine derivatives attractive candidates for further development. In the case of Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate, the presence of a cyano group at the 1-position and an ester at the 4-position introduces additional reactivity, enabling further functionalization through nucleophilic addition or transesterification reactions.
Recent advancements in drug discovery have highlighted the importance of piperidine-based scaffolds in addressing complex diseases. For instance, studies have demonstrated that piperidine derivatives exhibit promising activity as serotonin receptor modulators, which are relevant in treating conditions such as depression and anxiety. The compound Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate can be further modified to explore these therapeutic avenues, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects.
The cyano group in Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate is another key feature that enhances its utility in pharmaceutical synthesis. Cyano groups are known to participate in various chemical transformations, including reduction to amine groups or hydrolysis to carboxylic acids. This reactivity allows for the introduction of diverse functional moieties into the molecule, facilitating the development of structurally diverse libraries for high-throughput screening.
Moreover, the ester functionality at the 4-position of the piperidine ring provides an additional handle for chemical manipulation. Ester groups can be readily converted into other derivatives such as amides or carboxylic acids through hydrolysis or amidation reactions. These transformations are particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological properties.
Current research in medicinal chemistry increasingly emphasizes the use of computationally efficient methods to accelerate drug discovery processes. Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate can be employed as a starting material in virtual screening campaigns, where its structural features can be aligned with known bioactive targets. This approach leverages computational models to predict potential binding interactions, thereby guiding experimental efforts toward high-value candidates.
The synthesis of Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate typically involves multi-step organic transformations, starting from readily available precursors such as piperidine and phenylacetonitrile. The introduction of the cyano group at the 1-position can be achieved through nucleophilic substitution or condensation reactions, while the esterification at the 4-position is commonly performed using standard esterification protocols. These synthetic routes highlight the compound's accessibility and its potential for large-scale production.
In conclusion, Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate (CAS No. 1208220-88-5) is a versatile intermediate with significant applications in pharmaceutical synthesis. Its unique structural features enable diverse chemical modifications, making it a valuable tool for medicinal chemists exploring new therapeutic agents. As research continues to uncover novel applications for piperidine-based compounds, Ethyl 1-cyano((phenyl)methyl)-piperidine-4-carboxylate is poised to play an increasingly important role in drug discovery and development.
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